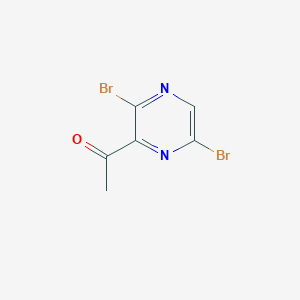

1-(3,6-Dibromopyrazin-2-YL)ethanone

Beschreibung

Historical Context and Significance of Pyrazine (B50134) Scaffolds in Chemical Research

Pyrazine, a six-membered aromatic ring with two nitrogen atoms at positions 1 and 4, is a fundamental heterocyclic compound. tandfonline.comnih.govnih.gov Its derivatives are found in nature, contributing to the aroma and flavor of many foods, and are also synthesized for a wide range of industrial applications, including fragrances and pharmaceuticals. researchgate.netunimas.my The pyrazine core is considered a "privileged scaffold" in medicinal chemistry, meaning it is a structural framework that is frequently found in biologically active compounds. nih.govresearchgate.netnih.gov This is due to its ability to participate in various non-covalent interactions with biological targets, its metabolic stability, and its synthetic accessibility. nih.govresearchgate.net

The history of pyrazine chemistry dates back to the 19th century, with early research focusing on its basic synthesis and properties. researchgate.netunimas.my However, it was in the 20th century that the full potential of pyrazine derivatives began to be realized, particularly with the discovery of their diverse pharmacological activities. nih.govrsc.org Pyrazine-containing compounds have been investigated and developed as anticancer, anti-inflammatory, antibacterial, and antiviral agents, among others. tandfonline.comnih.govscilit.com A notable example is Bortezomib, a pyrazine-containing proteasome inhibitor used in the treatment of multiple myeloma. nih.gov

Overview of Brominated Pyrazine Heterocycles in Synthetic Strategies

The introduction of bromine atoms onto the pyrazine ring significantly enhances its synthetic utility. Brominated pyrazines are versatile intermediates in a multitude of chemical transformations, most notably in cross-coupling reactions. tandfonline.comrsc.org Reactions such as the Suzuki, Stille, and Buchwald-Hartwig couplings allow for the introduction of a wide variety of substituents at the positions occupied by the bromine atoms. This functionalization is a cornerstone of modern drug discovery and materials science, enabling the systematic modification of a molecule's structure to optimize its properties.

The bromine atoms in compounds like 1-(3,6-Dibromopyrazin-2-YL)ethanone serve as "synthetic handles." Their reactivity allows chemists to build more complex molecular architectures. For instance, the bromine atoms can be replaced with carbon, nitrogen, or oxygen-based groups, leading to a vast library of new pyrazine derivatives with potentially unique biological activities or material properties. The synthesis of 2-amino-3,5-dibromopyrazine (B131937) from 2-aminopyrazine (B29847) using N-bromosuccinimide (NBS) is a classic example of how bromination is achieved in this heterocyclic system. sigmaaldrich.com

Academic Research Landscape of this compound

Direct academic research focusing solely on this compound is limited. Its primary role in the scientific literature is that of a key starting material or intermediate in the synthesis of more complex molecules with specific therapeutic targets. The compound, identified by its CAS number 1447607-04-6, is commercially available from various suppliers, which facilitates its use in research and development. bldpharm.combldpharm.com

While dedicated studies on its synthesis and reactivity are not abundant, its utility is evident in patents and medicinal chemistry publications. These documents describe its incorporation into larger molecules designed to interact with specific biological targets. The presence of the two bromine atoms and the ketone functional group makes it a trifunctional building block, offering multiple points for chemical modification. The ketone can be reduced, oxidized, or converted into other functional groups, while the bromine atoms provide sites for cross-coupling reactions, as previously mentioned.

The synthesis of this compound likely involves the bromination of a suitable pyrazine precursor, followed by the introduction of the acetyl group. For example, a potential route could involve the Friedel-Crafts acylation of a dibromopyrazine derivative. The precise synthetic methods are often proprietary and detailed in patents rather than open academic literature.

Structure

3D Structure

Eigenschaften

IUPAC Name |

1-(3,6-dibromopyrazin-2-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4Br2N2O/c1-3(11)5-6(8)9-2-4(7)10-5/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYNSOUULQBWFBJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=NC(=CN=C1Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4Br2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601284865 | |

| Record name | Ethanone, 1-(3,6-dibromo-2-pyrazinyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601284865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1447607-04-6 | |

| Record name | Ethanone, 1-(3,6-dibromo-2-pyrazinyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1447607-04-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethanone, 1-(3,6-dibromo-2-pyrazinyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601284865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 3,6 Dibromopyrazin 2 Yl Ethanone and Analogues

Precursor Synthesis and Strategic Functionalization of the Pyrazine (B50134) Core

The construction of the target molecule begins with the synthesis of appropriately substituted pyrazine precursors. This typically involves the controlled introduction of bromine atoms onto the pyrazine ring, followed by the addition of the acetyl moiety.

Synthetic Approaches to Dibromopyrazines

The synthesis of dibromopyrazines can be achieved through various methods, often starting from commercially available pyrazine derivatives. One common strategy involves the bromination of aminopyrazines. For instance, 2-amino-3,5-dibromopyrazine (B131937) can be synthesized by treating 2-aminopyrazine (B29847) with N-bromosuccinimide (NBS). nbinno.com Another approach is the Sandmeyer-type reaction, where an aminopyrazine is converted to a dibromo derivative. For example, 2,5-dibromopyrazine (B1339098) can be synthesized from 2-amino-5-bromopyrazine (B17997) by reaction with bromine and sodium nitrite (B80452) in an aqueous hydrobromic acid solution. chemicalbook.com

The specific substitution pattern of the resulting dibromopyrazine is dictated by the starting material and the reaction conditions employed. These dibrominated pyrazines are crucial building blocks for creating more complex molecules. nbinno.combritannica.com

Methods for Introducing the Acetyl Moiety

The acetyl group, a key functional group in the target molecule, can be introduced onto the pyrazine ring through several synthetic methods. wikipedia.org One common approach is the Friedel-Crafts acylation, although the electron-deficient nature of the pyrazine ring can make this challenging.

Alternative methods include the use of organometallic reagents. For example, a pyrazine derivative can be lithiated and then reacted with an acetylating agent like acetyl chloride or acetic anhydride. nih.gov Another strategy involves the reaction of a halopyrazine with an organotin reagent followed by acylation, a variant of the Stille coupling. rsc.org

More recently, electrochemical methods have been explored for the synthesis of acetylpyrazines. xmu.edu.cn This involves the electrolysis of a solution containing pyrazine and a source of acetyl groups, such as pyruvic acid, offering a potentially more environmentally friendly route. xmu.edu.cn The choice of method depends on the specific pyrazine substrate and the desired regioselectivity.

Advanced Derivatization through Metal-Catalyzed Cross-Coupling Reactions

The bromine atoms on the 1-(3,6-dibromopyrazin-2-yl)ethanone scaffold are excellent handles for further functionalization using a variety of powerful palladium-catalyzed cross-coupling reactions. rsc.orgresearchgate.net These reactions allow for the introduction of a wide range of substituents, leading to a diverse library of pyrazine-containing compounds with potential applications in various fields. researchgate.netacs.org

Suzuki-Miyaura Coupling Strategies for Bromopyrazine Scaffolds

The Suzuki-Miyaura coupling is a highly versatile and widely used method for forming carbon-carbon bonds. nih.govlibretexts.org In the context of bromopyrazine chemistry, this reaction involves the palladium-catalyzed coupling of a bromopyrazine with an organoboron reagent, such as a boronic acid or a boronic ester. rsc.orgresearchgate.netlibretexts.org

This strategy has been successfully employed for the arylation and vinylation of various bromopyrazine derivatives. researchgate.netnih.gov The reaction conditions, including the choice of palladium catalyst, ligand, base, and solvent, are crucial for achieving high yields and selectivity. researchgate.netbeilstein-journals.org For instance, the coupling of 2,5-dibromo-3,6-dimethylpyrazine (B3046257) with arylboronic acids has been demonstrated using a Pd(PPh₃)₄ catalyst. rsc.org The electron-deficient nature of the pyrazine ring generally facilitates the oxidative addition step in the catalytic cycle. nih.gov

Table 1: Examples of Suzuki-Miyaura Coupling on Bromopyrazine Scaffolds

| Bromopyrazine Substrate | Coupling Partner | Catalyst System | Product | Yield (%) | Reference |

| 2,5-dibromo-3,6-dimethylpyrazine | 2-methoxybenzeneboronic acid | Pd(PPh₃)₄ | 2-bromo-5-(2-methoxyphenyl)-3,6-dimethylpyrazine | 76 | rsc.org |

| 2,5-dibromo-3,6-dimethylpyrazine | 4-tert-butylbenzeneboronic acid | Pd(PPh₃)₄ | 2-bromo-5-(4-tert-butylphenyl)-3,6-dimethylpyrazine | 39 | rsc.org |

| 3-bromo-2,1-borazaronaphthalene | Potassium alkenyltrifluoroborates | Pd catalyst | Alkenyl-substituted azaborines | up to 90 | nih.gov |

This table is interactive and allows for sorting and filtering of data.

Heck and Stille Coupling Approaches in Pyrazine Chemistry

The Heck and Stille coupling reactions provide alternative and complementary methods for the functionalization of bromopyrazine scaffolds. rsc.orgresearchgate.net

The Heck reaction involves the palladium-catalyzed coupling of a halide with an alkene. wikipedia.orgorganic-chemistry.org While less common for pyrazines compared to Suzuki coupling, it has been successfully applied. rsc.org For example, 2,3-dichloropyrazine (B116531) has been coupled with various acrylates and styrenes. rsc.org A key challenge in the Heck coupling of pyrazines can be the potential for Michael addition to the resulting alkenylpyrazine due to the high electrophilicity of the pyrazine ring. rsc.org

The Stille reaction utilizes organotin reagents as coupling partners for organic halides, catalyzed by palladium. organic-chemistry.orgwikipedia.orglibretexts.orgthermofisher.com This method is known for its tolerance of a wide range of functional groups. thermofisher.com Stille couplings have been employed in pyrazine chemistry for both C-C bond formation and the synthesis of pyrazine-containing polymers. rsc.orgacs.org For instance, stannylated pyrazines can be coupled with various aryl and acyl halides. rsc.org

Table 2: Comparison of Heck and Stille Coupling in Pyrazine Chemistry

| Coupling Reaction | Key Features | Example Application | Challenges | Reference |

| Heck Coupling | Pd-catalyzed reaction of a halide with an alkene. | Coupling of 2,3-dichloropyrazine with acrylates. | Potential for Michael addition to the product. | rsc.orgresearchgate.net |

| Stille Coupling | Pd-catalyzed reaction of a halide with an organotin reagent. | Synthesis of pyrazine-containing polymers and coupling with acyl chlorides. | Toxicity of organotin reagents. | rsc.orgorganic-chemistry.org |

This table is interactive and allows for sorting and filtering of data.

Investigation of Catalytic Systems and Ligand Effects in Pyrazine Cross-Coupling

The efficiency and selectivity of palladium-catalyzed cross-coupling reactions on pyrazine substrates are highly dependent on the catalytic system employed, particularly the choice of ligand. researchgate.netdntb.gov.ua Phosphine-based ligands have historically been widely used in these reactions. rsc.org The steric and electronic properties of the phosphine (B1218219) ligand can significantly influence the outcome of the reaction by affecting the rates of oxidative addition, transmetalation, and reductive elimination. rsc.org

More recently, N-heterocyclic carbenes (NHCs) have emerged as a powerful class of ligands for palladium-catalyzed cross-coupling. rsc.org NHC-Pd complexes often exhibit high catalytic activity and stability, allowing for the coupling of challenging substrates under mild conditions. rsc.org The choice of ligand is critical for overcoming challenges associated with the electron-deficient nature of the pyrazine ring and for achieving high turnover numbers and frequencies. Research continues to focus on the development of novel and more efficient catalytic systems to broaden the scope and applicability of these important reactions in pyrazine chemistry. dntb.gov.ua

Green Chemistry Paradigms in the Synthesis of this compound Derivatives

The principles of green chemistry are increasingly being integrated into the synthesis of heterocyclic compounds to minimize environmental impact. These strategies include the use of alternative energy sources, reduction of solvent use, employment of recyclable catalysts, and designing atom-economical reaction pathways.

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatic reductions in reaction times, increased yields, and enhanced product purity compared to conventional heating methods. clockss.orgresearchgate.net This technology allows for rapid and uniform heating of the reaction mixture, which can accelerate reaction rates and enable reactions that are sluggish under traditional conditions.

In the context of synthesizing derivatives of this compound, microwave-assisted synthesis offers a promising avenue for the rapid generation of compound libraries. For instance, the synthesis of thiazolo[3,2-a]pyrimidine-6-carboxylate derivatives has been successfully achieved through a one-pot, catalyst-free reaction of aminothiazole, aldehydes, and ethyl acetoacetate (B1235776) under microwave irradiation. clockss.org This approach highlights the potential for creating fused heterocyclic systems from pyrazine-based starting materials in an efficient and environmentally friendly manner. The reaction is typically carried out at a controlled temperature, for example 80°C, for a short duration, and the desired products can often be isolated in high yields by simple recrystallization. clockss.org

A study on the synthesis of 6-methoxy-5,6-dihydro-5-azapurines demonstrated that increasing the reaction temperature to 140°C under microwave irradiation significantly improved the yield of the desired product. nih.gov Further optimization, including the choice of solvent, revealed that THF and toluene (B28343) can lead to yields of up to 92%. nih.gov These findings underscore the importance of systematic optimization of reaction parameters in microwave-assisted synthesis to achieve optimal results.

| Reactants | Product | Conditions | Yield (%) | Reference |

| Aminothiazole, Aldehyde, Ethyl acetoacetate | 7-Methyl-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate derivative | Acetic acid, Microwave (350W, 80°C) | 85-93 | clockss.org |

| Aminotriazole, Triethyl orthoformate | N-Propyl-N′-(3-(pyridin-2-yl)-1H-1,2,4-triazol-5-yl)formamidine | Microwave (140°C) | 71 | nih.gov |

| Aminotriazole, Triethyl orthoformate | N-Propyl-N′-(3-(pyridin-2-yl)-1H-1,2,4-triazol-5-yl)formamidine | THF, Microwave (140°C) | 92 | nih.gov |

Solvent-Free and Mechanochemical Techniques

The elimination or reduction of volatile organic solvents is a key principle of green chemistry. Solvent-free reactions, often facilitated by mechanochemistry (grinding or milling), can lead to cleaner reaction profiles, easier product isolation, and reduced waste generation.

While specific examples for the direct synthesis of this compound using these techniques are not prevalent in the reviewed literature, the broader applicability of solvent-free and mechanochemical methods to heterocyclic synthesis is well-established. For example, direct aldol (B89426) reactions have been successfully catalyzed by 1,1,3,3-tetramethylguanidine (B143053) lactate (B86563) at room temperature without any solvent, demonstrating good chemo- and regioselectivity. researchgate.net This catalyst could be easily recovered and recycled, highlighting the sustainability of the approach. researchgate.net Such methodologies could be adapted for condensation reactions involving the acetyl group of this compound to generate chalcone-like intermediates or other derivatives.

Application of Heterogeneous Catalysis and Ionic Liquids

Heterogeneous catalysts and ionic liquids (ILs) offer significant advantages in green synthesis by facilitating catalyst recovery and reuse, and by providing a non-volatile reaction medium, respectively. researchgate.netmdpi.comrsc.org

Heterogeneous Catalysis: Solid-supported catalysts can be easily separated from the reaction mixture by filtration, which simplifies purification and allows for catalyst recycling. This approach is particularly attractive for large-scale synthesis. Systems where a layer of ionic liquid is placed on a solid catalyst (SCILLs) have shown higher activity and selectivity in reactions like toluene hydrogenation compared to the catalyst alone. mdpi.com For instance, the use of a commercially available nickel catalyst with the ionic liquid [BMIM][BF4] in 1,3-butadiene (B125203) hydrogenation resulted in a 95% yield of butene. mdpi.com

Ionic Liquids: ILs are salts with low melting points that can act as both solvents and catalysts. Their negligible vapor pressure makes them a safer alternative to volatile organic solvents. rsc.org Supported Ionic Liquid Phase (SILP) biocatalysts, where an enzyme is dissolved in an ionic liquid and immobilized on a solid support, have been used for various transformations. nih.gov For example, Candida rugosa lipase (B570770) (CRL) has been anchored to ionic liquid particles attached to magnetic nanoparticles, allowing for easy separation and reuse. nih.gov This approach could be envisioned for enzymatic resolutions or transformations of derivatives of this compound.

| Catalytic System | Reaction Type | Key Advantages | Reference |

| Solid Catalysts with Ionic Liquids (SCILLs) | Hydrogenation | Higher activity and selectivity, catalyst recyclability | mdpi.com |

| Supported Ionic Liquid Phase (SILP) | Biocatalysis | Enzyme stabilization, easy separation, catalyst recycling | nih.gov |

| 1,1,3,3-Tetramethylguanidine lactate (Ionic Liquid) | Aldol Condensation | Solvent-free conditions, catalyst recyclability | researchgate.net |

Multicomponent Reaction Approaches for Heterocycle Construction

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a new product, are highly atom-economical and efficient. nih.govnih.gov They allow for the rapid construction of complex molecules from simple and readily available starting materials. nih.gov

The development of MCRs for the synthesis of pyrazole-fused heterocycles using the C,N-binucleophilic nature of aminopyrazoles has been a subject of recent interest. nih.gov While not directly involving this compound, these strategies provide a blueprint for how this compound could be utilized in MCRs. For example, the acetyl group and the pyrazine ring of this compound could potentially participate in condensation and cyclization reactions with other components to build novel, complex heterocyclic frameworks.

A notable example is the titanocene-catalyzed multicomponent synthesis of 2,3,5-substituted 1H-pyrroles from two equivalents of a nitrile and a terminal alkyne. nih.gov This type of reaction, which proceeds through the formation of a metallacycle intermediate, demonstrates the power of transition metal catalysis in facilitating complex MCRs. nih.gov Adapting such methodologies to incorporate pyrazine-containing building blocks could open up new avenues for the synthesis of diverse and potentially bioactive molecules.

Mechanistic Reactivity Studies of 1 3,6 Dibromopyrazin 2 Yl Ethanone

Investigation of Nucleophilic Substitution Pathways on Brominated Pyrazines

The presence of two bromine atoms and an acetyl group on the pyrazine (B50134) ring renders 1-(3,6-dibromopyrazin-2-yl)ethanone highly susceptible to nucleophilic aromatic substitution (SNAr). The pyrazine ring itself is electron-deficient, and this characteristic is significantly amplified by the strong inductive and moderate resonance electron-withdrawing effects of the substituents. This heightened electrophilicity makes the carbon atoms attached to the bromine atoms prime targets for nucleophilic attack.

The generally accepted mechanism for SNAr reactions on such activated systems proceeds via a two-step addition-elimination sequence. nih.govmasterorganicchemistry.com In the first step, the nucleophile attacks one of the carbon atoms bearing a bromine atom, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. researchgate.netnih.govmdpi.comresearchgate.net The negative charge in this intermediate is delocalized over the pyrazine ring and is further stabilized by the electron-withdrawing substituents. The stability of this intermediate is a crucial factor in determining the reaction rate. nih.gov In the second, typically fast, step, the bromide ion is expelled, restoring the aromaticity of the pyrazine ring and yielding the substituted product.

Kinetic studies on related chloropyrazines have shown that these displacement reactions can be facile. mdpi.com For this compound, the relative reactivity of the two bromine atoms would depend on the specific reaction conditions and the nature of the incoming nucleophile. The acetyl group at the 2-position exerts a strong electron-withdrawing effect, which is expected to activate both the C3 and C6 positions towards nucleophilic attack. However, steric hindrance from the adjacent acetyl group might influence the regioselectivity of the substitution.

A variety of nucleophiles can be employed in these reactions, including alkoxides, amines, and thiolates. mdpi.com The choice of nucleophile and reaction conditions can be tailored to achieve selective mono- or di-substitution.

Table 1: General Reactivity of Halopyrazines in Nucleophilic Aromatic Substitution

| Reactant Type | Nucleophile | General Conditions | Product Type |

| Chloropyrazine | Sodium Methoxide | Boiling Benzene | Methoxypyrazine |

| Chloropyrazine | Sodium Benzyl Oxide | Boiling Benzene | Benzyloxypyrazine |

| Chloropyrazine | Sodium Benzyl Sulphide | Not specified | Benzylthiopyrazine |

| 2,3-Dichloropyrazine (B116531) | Sodium Benzyl Oxide | Boiling Xylene | 1,4-Dibenzylpyrazine-2(1H),3(4H)-dione |

Data sourced from studies on chloropyrazines, analogous reactivity is expected for bromopyrazines. mdpi.com

Elucidation of Electrophilic Aromatic Substitution Reactivity

Electrophilic aromatic substitution (EAS) on the pyrazine ring is generally disfavored due to the electron-deficient nature of the heterocycle. researchgate.netosti.govresearchgate.net The two nitrogen atoms exert a strong electron-withdrawing inductive effect, which deactivates the ring towards attack by electrophiles. This deactivation is further intensified in this compound by the presence of two bromine atoms and an acetyl group, all of which are deactivating groups. osti.gov

In acidic media, typically required for many EAS reactions, the pyrazine nitrogens can be protonated, leading to the formation of a pyrazinium cation. This cation is even more strongly deactivated towards electrophilic attack. researchgate.net Therefore, direct nitration, halogenation, sulfonation, or Friedel-Crafts reactions on this compound are expected to be extremely challenging and would likely require harsh reaction conditions.

Theoretical studies, such as those employing Density Functional Theory (DFT), on pyridine (B92270) and other azines have shown that the highest occupied molecular orbitals (HOMOs) often have significant non-π character, which is not conducive to typical EAS mechanisms. osti.govresearchgate.net For an EAS reaction to occur, the presence of strong electron-donating groups on the pyrazine ring is generally required to overcome the inherent deactivation. researchgate.net Given that this compound possesses only electron-withdrawing substituents, its reactivity towards electrophilic aromatic substitution is predicted to be very low. Any potential electrophilic attack would likely occur at the least deactivated position, though predicting this with certainty without experimental or computational data for this specific molecule is difficult.

Studies on Oxidative Addition Processes involving Palladium Catalysis in Pyrazine Functionalization

The carbon-bromine bonds in this compound are excellent handles for functionalization via palladium-catalyzed cross-coupling reactions. These reactions, such as the Suzuki, Stille, Sonogashira, and Buchwald-Hartwig couplings, are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. ethz.chresearchgate.net A critical and often rate-determining step in the catalytic cycle of these reactions is the oxidative addition of the aryl halide to a low-valent palladium(0) complex. ethz.chillinois.eduresearchgate.net

In this process, the palladium(0) species inserts into the C-Br bond, leading to the formation of a square planar palladium(II) intermediate. The facility of this oxidative addition is influenced by several factors, including the nature of the halide, the electronic properties of the pyrazine ring, and the ligands on the palladium catalyst. Generally, the reactivity of aryl halides in oxidative addition follows the trend I > Br > Cl. illinois.edu

For this compound, the electron-deficient nature of the pyrazine ring is expected to facilitate the oxidative addition process. DFT studies on related systems have shown that electron-withdrawing groups on the aromatic ring can lower the activation barrier for oxidative addition. researchgate.net The two bromine atoms on the ring offer the potential for sequential or double cross-coupling reactions, allowing for the introduction of two different substituents. The relative reactivity of the C3-Br and C6-Br bonds in sequential couplings would be influenced by both electronic and steric factors.

Table 2: Common Palladium-Catalyzed Cross-Coupling Reactions for Functionalizing Halopyrazines

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Bond Formed |

| Suzuki Coupling | Organoboron reagent | Pd(PPh₃)₄, Base | C-C |

| Stille Coupling | Organotin reagent | Pd(PPh₃)₄ | C-C |

| Sonogashira Coupling | Terminal alkyne | PdCl₂(PPh₃)₂, Cu(I) co-catalyst, Base | C-C (alkynyl) |

| Buchwald-Hartwig Amination | Amine | Pd catalyst, Ligand, Base | C-N |

This table presents generally applicable cross-coupling reactions for halopyrazines. ethz.chresearchgate.net

Reaction Pathway Analysis and Intermediate Characterization

The detailed analysis of reaction pathways and the characterization of intermediates are crucial for understanding and optimizing the reactivity of this compound.

In nucleophilic aromatic substitution reactions, the key intermediate is the Meisenheimer complex. researchgate.netnih.govmdpi.comresearchgate.net Its stability, which can be probed by spectroscopic methods and computational studies, directly impacts the reaction kinetics. For instance, the stability of the Meisenheimer complex formed from related nitro-activated systems has been extensively studied. researchgate.netnih.gov For this compound, theoretical calculations could provide valuable insights into the relative stabilities of the Meisenheimer complexes formed by nucleophilic attack at the C3 and C6 positions, thus predicting the regioselectivity of the substitution.

In the context of palladium-catalyzed cross-coupling reactions, the characterization of intermediates in the catalytic cycle is more challenging due to their often transient nature. However, a combination of kinetic studies, in situ spectroscopic monitoring, and computational modeling can shed light on the reaction mechanism. ethz.chillinois.edu For example, the oxidative addition intermediate, an arylpalladium(II) halide, is a key species. Subsequent steps involve transmetalation, where the organic group from the coupling partner is transferred to the palladium center, followed by reductive elimination to form the final product and regenerate the palladium(0) catalyst. researchgate.net The nature of the ligands on the palladium catalyst plays a critical role in each of these steps, influencing both the rate and selectivity of the reaction. illinois.edu

Computational studies, such as DFT calculations, are particularly powerful for mapping the potential energy surface of the entire catalytic cycle. researchgate.net These studies can help to identify the rate-determining step, characterize the transition states, and explain the observed chemo- and regioselectivities in the functionalization of dihalopyrazines.

Table 3: Key Intermediates in the Reactivity of this compound

| Reaction Type | Key Intermediate | Method of Characterization/Study |

| Nucleophilic Aromatic Substitution | Meisenheimer Complex | Spectroscopy (NMR, UV-Vis), Computational (DFT) researchgate.netnih.govmdpi.com |

| Palladium-Catalyzed Cross-Coupling | Arylpalladium(II) Halide | Kinetic Studies, In situ Spectroscopy, Computational (DFT) ethz.chillinois.eduresearchgate.net |

Computational Chemistry and Theoretical Modeling of 1 3,6 Dibromopyrazin 2 Yl Ethanone

Density Functional Theory (DFT) for Electronic Structure and Geometry Optimization

No published studies were found that have applied Density Functional Theory (DFT) to optimize the geometry and calculate the electronic structure of 1-(3,6-Dibromopyrazin-2-YL)ethanone. Such a study, typically using functionals like B3LYP with a basis set such as 6-311++G(d,p), would be essential to determine key structural parameters. rsc.orgirjweb.com The expected output would include precise calculations of bond lengths, bond angles, and dihedral angles, providing a foundational 3D model of the molecule's lowest energy state. This information is critical for all further computational analysis.

Frontier Molecular Orbital Analysis (HOMO-LUMO) and Reactivity Prediction

A Frontier Molecular Orbital (FMO) analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), has not been documented for this compound. This type of analysis is fundamental for understanding a molecule's chemical reactivity. researchgate.netyoutube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of chemical stability; a large gap suggests high stability and low reactivity, while a small gap indicates the opposite. irjweb.com Calculations would also reveal the distribution of these orbitals across the molecule, predicting sites susceptible to electrophilic and nucleophilic attack.

Quantitative Structure-Property Relationship (QSPR) Modeling

There is no evidence of this compound being included in Quantitative Structure-Property Relationship (QSPR) models. QSPR studies establish a mathematical correlation between the chemical structure of a compound and its physical or biological properties. japsonline.com To perform a QSPR analysis, a dataset of related compounds with known properties is required to build a predictive model. The specific descriptors for this compound that would be used as inputs for such a model are currently uncalculated.

Molecular Dynamics Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations, which model the physical movements of atoms and molecules over time, have not been reported for this compound. MD simulations are crucial for understanding the conformational flexibility of a molecule, particularly the rotation around single bonds, such as the one connecting the ethanone (B97240) group to the pyrazine (B50134) ring. nih.gov These simulations provide insight into the different shapes the molecule can adopt and the energetic favorability of each conformation, which is vital for understanding how it might interact with biological targets.

In Silico Docking and Ligand-Protein Interaction Studies

No in silico docking studies featuring this compound have been published. This powerful computational technique predicts the preferred orientation of a ligand when bound to a target protein, estimating its binding affinity and identifying key interactions like hydrogen bonds and hydrophobic contacts. nih.govnih.gov While docking studies have been performed on other pyrazine derivatives to identify potential drug candidates, the specific interaction profile of this compound with any known protein target remains uninvestigated. japsonline.com

Advanced Spectroscopic Characterization and Mechanistic Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Conformational Analysisholzer-group.atresearchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for elucidating the precise structure of 1-(3,6-Dibromopyrazin-2-YL)ethanone in solution. By analyzing the magnetic properties of its atomic nuclei, primarily ¹H and ¹³C, a complete map of the molecular framework can be assembled.

¹H and ¹³C NMR Chemical Shift Assignments

The ¹H NMR spectrum of this compound is expected to be relatively simple, showing two distinct signals. The methyl protons (H-8) of the acetyl group are anticipated to appear as a sharp singlet, typically in the range of δ 2.5-2.8 ppm. chemicalbook.com The sole aromatic proton on the pyrazine (B50134) ring (H-5) would also produce a singlet, significantly downfield due to the deshielding effects of the electronegative nitrogen atoms and bromine substituents. Its chemical shift is predicted to be in the aromatic region, likely above δ 8.5 ppm. chemicalbook.com

The proton-decoupled ¹³C NMR spectrum provides information on all six unique carbon atoms in the molecule. oregonstate.edu The carbonyl carbon (C-7) of the ketone is the most deshielded, typically appearing in the δ 190-200 ppm range. The methyl carbon (C-8) will be found at the opposite end of the spectrum, in the δ 25-30 ppm region. The four sp²-hybridized carbons of the pyrazine ring will have distinct chemical shifts influenced by their substituents. The carbons bonded to bromine (C-3 and C-6) are expected to be in the δ 130-145 ppm range, while the carbon bearing the acetyl group (C-2) and the protonated carbon (C-5) would also appear in the downfield aromatic region. oregonstate.edu

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom No. | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|

| 2 | - | 150-155 |

| 3 | - | 140-145 |

| 5 | >8.5 | 135-140 |

| 6 | - | 130-135 |

| 7 (C=O) | - | 190-200 |

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity Elucidation

While one-dimensional NMR provides chemical shift data, two-dimensional (2D) NMR experiments are essential for unambiguously confirming the molecular structure by revealing through-bond and through-space correlations between nuclei.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies proton-proton (¹H-¹H) couplings. For this molecule, no cross-peaks would be expected in a COSY spectrum, as the methyl and pyrazine protons are isolated spin systems with no protons on adjacent atoms to couple with, confirming their singlet nature.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would show a clear cross-peak between the methyl proton signal (H-8) and the methyl carbon signal (C-8), and another between the pyrazine proton (H-5) and its attached carbon (C-5). This provides a direct link between the ¹H and ¹³C assignments.

A cross-peak from the methyl protons (H-8) to the carbonyl carbon (C-7).

A cross-peak from the methyl protons (H-8) to the pyrazine carbon C-2.

Cross-peaks from the pyrazine proton (H-5) to the adjacent pyrazine carbons C-3 and C-6, as well as to C-2.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space proximity between protons. A NOESY spectrum could show a correlation between the pyrazine proton (H-5) and the methyl protons (H-8), depending on the preferred conformation and rotational orientation of the acetyl group relative to the pyrazine ring.

Dynamic NMR for Rotational Barriers and Molecular Dynamics

The bond connecting the acetyl group to the pyrazine ring (C2-C7) has some degree of double-bond character due to conjugation, which can lead to hindered rotation. If this rotation is slow on the NMR timescale, it could result in conformational isomers (rotamers) that are distinguishable by NMR, potentially leading to the observation of separate signals for different orientations.

Dynamic NMR studies, involving the acquisition of NMR spectra at variable temperatures, can be employed to investigate such phenomena. By monitoring the broadening and coalescence of signals as the temperature is changed, it is possible to determine the rate of the dynamic process and calculate the free energy of activation (ΔG‡) for the rotational barrier. While no specific studies have been reported for this compound, this technique remains a powerful tool for probing its conformational dynamics in solution.

Infrared (IR) Spectroscopy for Functional Group Vibrational Analysis

Infrared (IR) spectroscopy is used to identify the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching and bending). The IR spectrum of this compound is expected to display several characteristic absorption bands that confirm its structure.

Table 2: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| ~3100-3000 | C-H Stretch | Aromatic (Pyrazine Ring) |

| ~3000-2850 | C-H Stretch | Aliphatic (Methyl Group) |

| ~1710-1690 | C=O Stretch | Aryl Ketone |

| ~1600-1450 | C=C and C=N Stretches | Aromatic (Pyrazine Ring) |

| ~1450-1350 | C-H Bend | Aliphatic (Methyl Group) |

The most prominent and diagnostic peak would be the strong absorption from the carbonyl (C=O) group of the ketone, expected around 1700 cm⁻¹. The presence of aromatic C=C and C=N stretching vibrations further confirms the heterocyclic ring, while the C-Br stretching bands provide evidence for the bromine substituents.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic structure of a molecule by measuring the absorption of UV or visible light, which promotes electrons from lower to higher energy orbitals. The spectrum of this compound is characterized by electronic transitions involving the pyrazine ring and the acetyl group.

Two main types of transitions are expected for pyrazine derivatives:

n→π* transitions: These involve the promotion of an electron from a non-bonding orbital (n), such as the lone pair on a nitrogen atom, to an anti-bonding π* orbital. These transitions are typically weak and appear at longer wavelengths.

π→π* transitions: These involve the promotion of an electron from a bonding π orbital to an anti-bonding π* orbital. These transitions are generally strong and occur at shorter wavelengths.

The presence of the acetyl group, which extends the conjugated system, and the two bromine atoms (auxochromes) are expected to cause a bathochromic (red) shift, moving the absorption maxima to longer wavelengths compared to unsubstituted pyrazine. Analysis of these absorption bands can provide valuable information about the extent of electronic conjugation within the molecule.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Pathways

High-Resolution Mass Spectrometry (HRMS) is a critical tool for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. For this compound (C₆H₄Br₂N₂O), the theoretical monoisotopic mass can be calculated with high precision.

The mass spectrum itself reveals crucial structural information through its fragmentation pattern. A key feature would be the distinctive isotopic pattern of the molecular ion [M]⁺• due to the presence of two bromine atoms (⁷⁹Br and ⁸¹Br exist in an approximate 1:1 ratio). This results in a characteristic M, M+2, and M+4 peak cluster with a relative intensity ratio of roughly 1:2:1.

A plausible fragmentation pathway under electron ionization (EI) or electrospray ionization (ESI) could involve the following steps:

Alpha-cleavage: Loss of the methyl radical (•CH₃) from the molecular ion to form a stable acylium ion [M-15]⁺.

Decarbonylation: Subsequent loss of a neutral carbon monoxide (CO) molecule from the acylium ion to give [M-15-28]⁺ or [M-43]⁺.

Loss of Bromine: Cleavage of one or both bromine atoms, either as radicals (•Br) or as HBr.

Table 3: Predicted Key Ions in the Mass Spectrum of this compound

| m/z (for ⁷⁹Br) | Proposed Fragment | Formula |

|---|---|---|

| 278 | [M]⁺• | [C₆H₄⁷⁹Br₂N₂O]⁺• |

| 263 | [M - CH₃]⁺ | [C₅H⁷⁹Br₂N₂O]⁺ |

| 235 | [M - CH₃ - CO]⁺ | [C₄H⁷⁹Br₂N₂]⁺ |

This detailed fragmentation data, combined with the exact mass measurement, provides unequivocal confirmation of the compound's identity and structure.

Academic Research Applications of 1 3,6 Dibromopyrazin 2 Yl Ethanone and Its Derivatives

Medicinal Chemistry Research: In Vitro Mechanistic Investigations

The pyrazine (B50134) core is a key pharmacophore in numerous biologically active compounds. Derivatives of 1-(3,6-dibromopyrazin-2-yl)ethanone are investigated in medicinal chemistry to understand their interactions with biological targets and to elucidate their potential as therapeutic agents.

Exploration of Molecular Interactions with Biological Targets

The exploration of molecular interactions between pyrazine derivatives and biological targets is a cornerstone of modern drug discovery. The nitrogen atoms in the pyrazine ring can act as hydrogen bond acceptors, a crucial interaction for binding to many biological macromolecules like proteins and nucleic acids. The bromine and acetyl groups on the this compound scaffold provide handles for synthetic modification, allowing chemists to create libraries of compounds with varied substituents. These derivatives are then screened against biological targets to identify potential lead compounds.

For instance, studies on pyrazine-based compounds have revealed their ability to interact with the active sites of various enzymes. The planarity of the pyrazine ring allows it to participate in π-π stacking interactions with aromatic amino acid residues within a protein's binding pocket. Furthermore, the electronic properties of the pyrazine ring can be tuned by the introduction of different functional groups, influencing the strength and nature of these non-covalent interactions.

Structure-Activity Relationship (SAR) Studies for Target Binding Affinity and Selectivity

Structure-activity relationship (SAR) studies are fundamental to optimizing the potency and selectivity of drug candidates. nih.gov For pyrazine derivatives, SAR studies involve systematically altering the structure of the parent compound, such as this compound, and evaluating the impact of these changes on its biological activity. The goal is to identify which parts of the molecule are essential for binding to the target and which can be modified to improve properties like affinity, selectivity, and pharmacokinetic profiles. nih.gov

A key aspect of SAR is understanding how different substituents on the pyrazine ring affect target binding. For example, replacing one of the bromine atoms with different chemical groups can dramatically alter a compound's binding affinity and selectivity for a particular enzyme or receptor. These studies provide a rational basis for the design of more effective and safer therapeutic agents.

Enzyme Inhibition Kinetics and Mechanistic Pathways (e.g., HAT, DprE1, c-Met)

Pyrazine derivatives have been investigated as inhibitors of various enzymes implicated in disease. Understanding the kinetics and mechanism of this inhibition is crucial for drug development.

Histone Acetyltransferases (HATs): While specific studies on this compound are not prevalent, the pyrazine scaffold is explored for its potential to inhibit HATs, which are involved in epigenetic regulation and are attractive targets for cancer therapy.

Decaprenylphosphoryl-β-D-ribofuranose 2'-oxidase (DprE1): DprE1 is a critical enzyme in the cell wall synthesis of Mycobacterium tuberculosis, the causative agent of tuberculosis. Research into novel anti-tuberculosis drugs has identified DprE1 as a promising target. nih.gov Pyrimidinetrione derivatives have been discovered as potent DprE1 inhibitors, and the pyrazine scaffold is also being investigated for its potential to yield new classes of DprE1 inhibitors. nih.gov

c-Met: The c-Met proto-oncogene encodes a receptor tyrosine kinase that plays a crucial role in cell growth, motility, and invasion. Its overactivation is linked to various cancers. Pyridazinone derivatives have been identified as potent and selective inhibitors of c-Met tyrosine kinase. nih.gov The structural similarities between pyridazine (B1198779) and pyrazine suggest that pyrazine-based compounds could also be explored as c-Met inhibitors.

Antiviral, Antimicrobial, and Anticancer Properties in In Vitro Model Systems: Focus on Molecular Mechanisms

The broad biological activity of pyrazine derivatives has led to their investigation as antiviral, antimicrobial, and anticancer agents in various in vitro models. nih.gov

Antiviral Properties: Imidazo[1,2-a]pyrazines, which can be synthesized from pyrazine precursors, have been identified as potential antiviral agents. For example, some derivatives have shown inhibitory activity against the human coronavirus. mdpi.com

Antimicrobial Properties: The search for new antimicrobial agents is a global health priority. Pyrazine derivatives are being explored for their ability to inhibit the growth of various pathogenic microorganisms.

Anticancer Properties: A significant body of research focuses on the anticancer potential of pyrazine derivatives. nih.gov These compounds have been shown to exert their effects through various mechanisms, including the inhibition of key enzymes like cyclin-dependent kinase 9 (CDK9), which is involved in regulating transcription in cancer cells. mdpi.com Imidazo[1,2-a]pyrazine derivatives have demonstrated cytotoxic effects against breast cancer, colorectal cancer, and chronic myelogenous leukemia cell lines, with their anticancer activity correlating with their ability to inhibit CDK9. mdpi.com

| Research Area | Biological Target/Mechanism | Example Derivative Class | Reference |

| Antiviral | Human Coronavirus | Imidazo[1,2-a]pyrazines | mdpi.com |

| Anticancer | CDK9 Inhibition | Imidazo[1,2-a]pyrazines | mdpi.com |

| Anticancer | General Cytotoxicity | Pyrazine Derivatives | nih.govnih.gov |

| Anti-tuberculosis | DprE1 Inhibition | Pyrimidinetrione Derivatives | nih.gov |

| Anticancer | c-Met Inhibition | Pyridazinone Derivatives | nih.gov |

Materials Science Research: Advanced Functional Materials Development

The unique electronic properties of the pyrazine ring make it an attractive component in the design of advanced functional materials, particularly in the field of optoelectronics.

Pyrazine-Based Scaffolds in Optoelectronic Devices and Organic Semiconductors

Pyrazine-based materials are increasingly being investigated for their applications in optoelectronic devices due to their favorable charge transfer properties. rsc.org The electron-deficient nature of the pyrazine ring makes it a good electron acceptor, a desirable characteristic for n-type organic semiconductors. rsc.org These materials are essential components in a variety of electronic devices.

Organic Light-Emitting Diodes (OLEDs): Pyrazine derivatives are used as building blocks for emitters in OLEDs. Their electronic properties can be tuned to achieve emission in different parts of the visible spectrum.

Organic Semiconductors: The ability to engineer the molecular structure of pyrazine-based compounds allows for the development of organic semiconductors with tailored properties. mdpi.com These materials are being explored for use in organic field-effect transistors (OFETs) and other electronic components. The introduction of a pyrazine core into semiconducting polymers has been shown to improve backbone planarity, leading to enhanced charge transport and stability in thin-film transistors.

Perovskite Solar Cells: In the realm of solar energy, pyrazine-based molecules have been designed and synthesized as hole transport materials (HTMs) for use in p-i-n planar perovskite solar cells. epa.gov A pyrazine core can improve the charge transfer properties and crystallinity of the HTM, leading to higher power conversion efficiencies. epa.gov

Application in Dye-Sensitized Solar Cells (DSSC) as Sensitizers

The core of a dye-sensitized solar cell (DSSC) is the sensitizer (B1316253), a dye that absorbs light and injects electrons into a wide-bandgap semiconductor. Pyrazine-based compounds have emerged as promising candidates for metal-free organic sensitizers in DSSCs. rsc.orgrsc.org Their favorable photophysical and electrochemical properties are attributed to their distinct structural features and the ease with which they can be functionalized at various positions. rsc.orgrsc.org

The typical design of these sensitizers follows a donor-π-acceptor (D-π-A) architecture, where the pyrazine unit often acts as the π-bridge, facilitating intramolecular charge transfer. rsc.org This design has led to pyrazine-based sensitizers with strong absorption that extends into the near-infrared region, high molar extinction coefficients, and balanced transport of holes and electrons. rsc.org In some architectures, such as the D-A-π-A' design, power conversion efficiencies (PCEs) of up to 12.5% have been achieved. rsc.org

Another approach involves using a Y-shaped heteroaromatic sensitizer containing a pyrazine ring to link two porphyrin chromophores to the semiconductor surface. acs.org This design resulted in a 3.5-fold increase in efficiency compared to a similar cell with a single porphyrin sensitizer. acs.org The enhanced performance was attributed to a reduced rate of charge recombination and increased light absorption. acs.org

The table below summarizes the performance of some pyrazine-based DSSCs.

| Sensitizer Architecture | Key Features | Power Conversion Efficiency (PCE) | Reference |

| D-A-π-A' | Pyrazine as π-bridge | Up to 12.5% | rsc.org |

| Pyrazine-Triphenylamine | Pyrazine derivative as acceptor | Up to 2.64% | consensus.app |

| Y-shaped Porphyrin-Pyrazine | Pyrazine as a linker | 3.5 times higher than single porphyrin | acs.org |

Role in the Design of Polymeric Materials with Tunable Electronic Properties

Conjugated polymers are a class of macromolecules with alternating single and double or triple bonds in their backbone, leading to a system of delocalized π-electrons and unique electronic and optical properties. The incorporation of heterocyclic units like pyrazine into the polymer backbone is a strategy to tune these properties for applications in organic electronics. nih.gov Pyrazine is considered more electron-deficient than pyridine (B92270), making it a suitable acceptor unit in donor-acceptor (D-A) conjugated polymers. nih.gov

The synthesis of pyrazine-containing conjugated polymers has been a challenge, but recent advancements have enabled the creation of novel materials. For example, pyrazinacenes, which are N-heteroacenes, are a new class of stable n-type materials. rsc.org The development of pyrazinacene conjugated polymers has been a breakthrough, offering a new library of n-type conjugated polymers capable of multi-electron reduction. rsc.org

The electronic properties of these polymers can be tuned by modifying the pyrazine unit. For instance, the presence of a dihydropyrazine (B8608421) (reduced pyrazine) ring can influence the extension of π-conjugation. rsc.org Furthermore, substituents on the polymer backbone play a crucial role. The introduction of bromine atoms into conjugated polymers, for example, can be achieved through post-polymerization modification. acs.org This allows for the tuning of the polymer's electronic properties and can serve as a handle for further functionalization through reactions like lithium-bromine exchange. acs.org

The acetyl group, being an electron-withdrawing group, can also significantly impact the electronic characteristics of conjugated polymers. rsc.org In a study comparing ester and carbonyl groups on wide-bandgap polymers, the carbonyl group was found to lower the HOMO energy level and lead to a red-shifted absorption. rsc.org While the larger steric hindrance of the carbonyl group can affect polymer aggregation, it has shown potential for improving the open-circuit voltage and hole mobility in organic solar cells. rsc.org

| Polymer Type | Key Feature | Impact on Electronic Properties | Reference |

| Pyrazinacene Conjugated Polymers | N-heteroacene backbone | Stable n-type materials, multi-electron reduction | rsc.org |

| Brominated Conjugated Polymers | Bromine substituents | Tunable electronic properties, handle for further functionalization | acs.org |

| Carbonyl-functionalized Polymers | Acetyl group as substituent | Lowered HOMO, red-shifted absorption, potential for improved Voc | rsc.org |

Coordination Chemistry and Ligand Design for Metal Complexes

Pyrazine and its derivatives are widely utilized as ligands in coordination chemistry due to the presence of two nitrogen atoms that can coordinate to metal ions. acs.orgbritannica.com This allows for the formation of a diverse range of metal complexes with varying geometries and nuclearities, from discrete molecules to one-, two-, and three-dimensional coordination polymers. nih.govbritannica.com

The pyrazine ring can act as a bridging ligand, connecting two or more metal centers to form extended structures. britannica.com The specific coordination mode and the resulting structure of the complex are influenced by the substituents on the pyrazine ring. For instance, in a study of Cu(II) complexes with pyrazine carboxamides, it was observed that the pyrazine unit can bridge two metal centers in a µ-N,N fashion. slideshare.net

The electronic properties of the resulting metal complexes are also affected by the nature of the pyrazine-based ligand. The incorporation of amide groups into pyridine and pyrazine ligands has been a rapidly expanding area of research. nih.gov These ligands can be designed to meet the specific stereochemical requirements of a metal-binding site. nih.gov

Derivatives of acetylpyrazine, such as thiosemicarbazones, have been shown to act as tridentate ligands, coordinating to metal ions through the pyrazine nitrogen, azomethine nitrogen, and a sulfur atom. acs.org These complexes have demonstrated biological activity, including antitumor properties. acs.org The coordination of pyrazine derivatives to metal ions like ruthenium(III) has been studied to develop new compounds with potential biological applications. acs.org Spectroscopic studies have confirmed that these pyrazine derivatives can act as bidentate ligands, coordinating to the metal ion through different nitrogen atoms depending on the specific ligand structure. acs.org

| Ligand Type | Metal Ion(s) | Resulting Structure/Properties | Reference |

| Pyrazine Carboxamides | Cu(II) | µ-N,N bridging, formation of coordination polymers | slideshare.net |

| Acetylpyrazine Thiosemicarbazones | Fe(III), Co(II) | Tridentate coordination, antitumor activity | acs.org |

| Pyrazine Derivatives | Ru(III) | Bidentate coordination, potential biological applications | acs.org |

Consideration in the Design of Energetic Materials

Energetic materials are substances that store a large amount of chemical energy that can be released rapidly. The design of new energetic materials focuses on achieving high performance, thermal stability, and low sensitivity to external stimuli. Nitrogen-rich heterocyclic compounds are of great interest in this field due to their high heats of formation and the generation of N2 gas upon decomposition, which is both energetic and environmentally benign. dtic.mil

The pyrazine ring, with its high nitrogen content, is a promising scaffold for the development of energetic materials. dtic.mil The introduction of energetic functional groups, such as nitro (-NO2) and azido (B1232118) (-N3) groups, onto the pyrazine core can significantly enhance the energetic properties of the resulting compound. For example, 2,3,5,6-tetra(1H-tetrazol-5-yl)pyrazine, a nitrogen-rich (71.58% N) energetic material, has been synthesized and shown to have a high decomposition temperature and a high detonation velocity. dtic.mil

The properties of energetic materials can be finely tuned by altering the substituents on the heterocyclic ring. For instance, the introduction of amino (-NH2) and hydrazino (-NHNH2) groups can effectively reduce the chemical reactivity and sensitivity of the compounds. In contrast, groups like -NF2 and -NO2 are effective for improving detonation performance.

| Energetic Material Base | Key Substituents/Features | Impact on Properties | Reference |

| 2,3,5,6-tetra(1H-tetrazol-5-yl)pyrazine | Tetrazole groups | High nitrogen content, high thermal stability, high detonation velocity | dtic.mil |

| Difurazano[3,4-b;3′,4′-e]pyrazine derivatives | -NH2, -NHNH2 groups | Reduced chemical reactivity and sensitivity | |

| Bridged Triazines | -NF2, -NO2 groups | Improved detonation performance |

Future Research Directions and Unexplored Avenues for 1 3,6 Dibromopyrazin 2 Yl Ethanone

Development of Novel and Sustainable Synthetic Pathways

The synthesis of highly functionalized pyrazines is a cornerstone of medicinal and materials chemistry. researchgate.net Future research should prioritize the development of more efficient, economical, and environmentally benign methods to produce 1-(3,6-dibromopyrazin-2-yl)ethanone and its derivatives.

Key areas for investigation include:

C-H Functionalization: Moving beyond traditional cross-coupling reactions, direct C-H functionalization represents a more atom-economical approach. Research into iron-catalyzed or palladium-catalyzed C-H functionalization of the pyrazine (B50134) core before or after introduction of the bromo- and acetyl-substituents could provide more direct and efficient synthetic routes. nih.gov

Flow Chemistry: Continuous-flow systems offer superior control over reaction parameters, improved safety, and easier scalability compared to batch processes. Developing a flow-based synthesis for this compound could lead to higher yields and purity. rsc.org A recent study on the synthesis of pyrazinamide (B1679903) derivatives using a continuous-flow system highlights the potential of this technology for producing pyrazine-based drugs efficiently. rsc.org

Biocatalysis: The use of enzymes in synthesis offers high selectivity and mild reaction conditions. rsc.org Exploring enzymes, such as those from Thermomyces lanuginosus, for the amidation or other transformations of pyrazine esters could pave the way for greener synthetic pathways for derivatives of the target compound. rsc.org Microbial biosynthesis using genetically engineered organisms like Pseudomonas putida is another promising avenue for producing valuable pyrazine derivatives sustainably. scilit.com

Advanced Mechanistic Studies on Reactivity and Selectivity

A deep understanding of the reactivity of the this compound core is critical for its strategic use in synthesis. The interplay between the electron-withdrawing pyrazine ring, the versatile bromine atoms, and the acetyl group dictates its chemical behavior.

Future mechanistic studies should focus on:

Computational Modeling: Density Functional Theory (DFT) and other computational methods can be used to model reaction pathways, predict site-selectivity for nucleophilic or electrophilic attack, and understand the electronic properties of the molecule. This can help rationalize experimental outcomes and guide the design of new reactions.

Kinetics and Isotope Labeling Studies: Investigating reaction kinetics and employing isotope labeling can provide definitive evidence for proposed reaction mechanisms. acs.orgnih.gov Such studies are crucial for optimizing reaction conditions and controlling the formation of desired products over potential side-products. For instance, understanding the precise mechanism of nucleophilic aromatic substitution at the C-3 and C-6 positions is essential for selective functionalization.

Characterization of Intermediates: The isolation and characterization of reaction intermediates, where possible, can offer invaluable insight into the reaction pathway. um.edu.my Techniques such as in-situ IR spectroscopy or low-temperature NMR could be employed to observe transient species.

Integration of Artificial Intelligence and Machine Learning in Molecular Design and Property Prediction

The fields of artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and materials science. nih.govresearchgate.net Applying these tools to this compound could dramatically accelerate its development.

Prospective applications include:

Predictive Modeling: ML algorithms can be trained on large datasets of known compounds to predict the physicochemical and biological properties of new molecules. nih.gov For this compound and its virtual derivatives, AI could predict properties like solubility, toxicity, and binding affinity to various biological targets. nih.govnih.gov

De Novo Drug Design: Generative AI models can design novel molecules with desired properties from the ground up. researchgate.net Using this compound as a starting fragment, these algorithms could generate libraries of new derivatives optimized for specific therapeutic targets, such as protein kinases, which are often targeted by pyrazine-containing drugs. frontiersin.org

High-Throughput Virtual Screening: AI can be used to screen vast virtual libraries of compounds against biological targets much faster than traditional experimental methods. nih.gov This would allow for the rapid identification of promising derivatives of this compound for further experimental validation. youtube.com

| AI/ML Application | Potential Impact on this compound Research | Relevant Research Areas |

|---|---|---|

| Property Prediction | Forecast ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) properties to prioritize synthesis of derivatives with favorable drug-like profiles. nih.gov | Medicinal Chemistry, Toxicology |

| De Novo Design | Generate novel molecular structures based on the dibromopyrazinylethanone scaffold with optimized activity against specific targets like kinases or proteasomes. researchgate.net | Drug Discovery, Computational Chemistry |

| Virtual Screening | Rapidly screen millions of virtual derivatives against protein targets to identify potential hits for development as anticancer or anti-inflammatory agents. youtube.com | Pharmacology, Bioinformatics |

Exploration of New Applications in Emerging Technologies

While pyrazine derivatives are well-established in pharmaceuticals and flavor chemistry, their potential in emerging technologies remains largely untapped. researchgate.netscilit.com The unique electronic and structural features of this compound make it a candidate for exploration in new contexts.

Future research could target applications in:

Materials Science: The electron-deficient nature of the pyrazine ring suggests potential applications in organic electronics. Derivatives could be investigated as components of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or as n-type semiconductors.

Chemical Sensors: The acetyl group and the pyrazine nitrogens offer sites for coordination with metal ions or interaction with other analytes. Derivatives could be designed as fluorescent or colorimetric sensors for the detection of specific ions or molecules.

Anticancer Agents: Pyrazine derivatives have shown significant potential as anticancer agents. nih.govnih.govmdpi.com The dibromo functionality of this compound allows for dual modification, which could be exploited to create bivalent inhibitors or compounds that target multiple signaling pathways involved in cancer progression. frontiersin.org For example, it could serve as a scaffold for novel tyrosine kinase inhibitors. nih.gov

Q & A

Basic: What are the optimal synthetic routes for preparing 1-(3,6-dibromopyrazin-2-yl)ethanone, and how do reaction conditions influence yield?

Answer:

The compound can be synthesized via bromination of 1-(pyrazin-2-yl)ethanone. Key steps include:

- Halogenation: Use bromine (Br₂) or N-bromosuccinimide (NBS) in the presence of a Lewis acid catalyst (e.g., FeBr₃) to achieve di-substitution at the 3- and 6-positions. Temperature control (0–25°C) minimizes over-bromination .

- Purification: Column chromatography (silica gel, hexane/ethyl acetate) isolates the product. Yields typically range from 45–65%, depending on stoichiometric ratios and catalyst activity .

Advanced: How can regioselectivity challenges during dibromination of pyrazine derivatives be addressed?

Answer:

Regioselectivity is governed by electronic and steric factors:

- Electronic effects: Bromine preferentially substitutes at electron-deficient positions. Density Functional Theory (DFT) calculations predict higher reactivity at C3 and C6 due to resonance stabilization of intermediates .

- Steric hindrance: Bulky substituents on the pyrazine ring may redirect bromination. For example, methyl groups at C2 or C5 can block specific positions, necessitating alternative catalysts (e.g., AlCl₃) to modulate reactivity .

Basic: What spectroscopic techniques are most reliable for characterizing this compound?

Answer:

- ¹H/¹³C NMR: The acetyl group (C=O) appears at δ ~2.6 ppm (singlet) in ¹H NMR, while the pyrazine carbons resonate at δ 145–160 ppm in ¹³C NMR. Bromine substituents deshield adjacent protons, causing splitting patterns .

- HRMS: Exact mass analysis (e.g., m/z 292.8742 for C₆H₄Br₂N₂O) confirms molecular composition .

Advanced: How can computational methods resolve ambiguities in structural elucidation (e.g., distinguishing isomers)?

Answer:

- X-ray crystallography: Provides definitive confirmation of regiochemistry but requires high-purity crystals .

- DFT-based NMR prediction: Tools like Gaussian or ACD/Labs simulate spectra for hypothetical isomers, comparing predicted vs. experimental shifts to assign structures .

Basic: What are the stability profiles of this compound under varying storage conditions?

Answer:

- Thermal stability: Decomposes above 150°C; store at 2–8°C in inert atmospheres (argon/nitrogen) to prevent degradation .

- Light sensitivity: UV exposure accelerates decomposition; amber glassware or opaque containers are recommended .

Advanced: How does the electronic nature of the dibromopyrazine core influence its reactivity in cross-coupling reactions?

Answer:

- Suzuki-Miyaura coupling: Bromine acts as a leaving group, enabling palladium-catalyzed coupling with aryl boronic acids. The electron-withdrawing acetyl group enhances oxidative addition rates .

- Controlled mono-substitution: Selective substitution at C3 or C6 can be achieved using protective groups (e.g., trimethylsilyl) to block one position during coupling .

Basic: What solvent systems are compatible with this compound for catalytic applications?

Answer:

- Polar aprotic solvents: DMF, DMSO, or acetonitrile dissolve the compound effectively and support catalytic reactions (e.g., Heck coupling) .

- Avoid protic solvents: Methanol or water may hydrolyze the acetyl group under acidic/basic conditions .

Advanced: How can contradictory data on reaction yields in literature be reconciled?

Answer:

- Parameter optimization: Systematically vary catalysts (e.g., Pd(PPh₃)₄ vs. PdCl₂), temperatures, and solvent ratios to identify reproducibility .

- Impurity analysis: Use HPLC or GC-MS to detect side products (e.g., dehalogenated byproducts) that reduce yields .

Basic: What safety precautions are critical when handling this compound?

Answer:

- Toxicity: Acute exposure risks (H301, H314) require PPE (gloves, goggles) and fume hood use .

- Spill management: Neutralize with sodium bicarbonate and adsorb using vermiculite .

Advanced: What in vitro assays are suitable for probing its biological activity (e.g., kinase inhibition)?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.